molecular formula C6H18Cl2O3W B3182979 Dichlorotungsten;ethanol CAS No. 45000-93-9

Dichlorotungsten;ethanol

Cat. No.: B3182979
CAS No.: 45000-93-9
M. Wt: 392.9 g/mol
InChI Key: AQDCOTYKQNGVLX-UHFFFAOYSA-L
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Description

Dichlorotungsten;ethanol is a chemical compound that consists of tungsten, chlorine, and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorotungsten;ethanol can be synthesized through the reaction of tungsten hexachloride with ethanol. The reaction typically occurs under controlled conditions, where tungsten hexachloride is dissolved in ethanol, and the mixture is heated to facilitate the reaction. The resulting product is this compound, which can be isolated and purified through various techniques such as crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using tungsten hexachloride and ethanol. The process is optimized to ensure high yield and purity of the final product. Industrial production methods may also include additional steps such as solvent extraction and purification to achieve the desired quality of this compound.

Chemical Reactions Analysis

Types of Reactions

Dichlorotungsten;ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.

    Reduction: this compound can be reduced to lower oxidation state tungsten compounds.

    Substitution: The chlorine atoms in this compound can be substituted with other ligands or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides. Substitution reactions can result in various tungsten complexes with different ligands.

Scientific Research Applications

Dichlorotungsten;ethanol has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging or therapeutic agents.

    Industry: this compound is used in the production of advanced materials and coatings due to its unique properties.

Mechanism of Action

The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets and pathways. The compound can bind to specific sites on enzymes or receptors, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tungsten hexachloride: A precursor used in the synthesis of dichlorotungsten;ethanol.

    Tungsten oxides: Products of the oxidation of this compound.

    Tungsten hydrides: Products of the reduction of this compound.

Uniqueness

This compound is unique due to its specific combination of tungsten, chlorine, and ethanol, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

dichlorotungsten;ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCOTYKQNGVLX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CCO.CCO.Cl[W]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2O3W
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorotungsten;ethanol
Reactant of Route 2
Dichlorotungsten;ethanol
Reactant of Route 3
Dichlorotungsten;ethanol
Reactant of Route 4
Dichlorotungsten;ethanol
Reactant of Route 5
Dichlorotungsten;ethanol
Reactant of Route 6
Dichlorotungsten;ethanol

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